Enfenamic Acid

Platelet aggregation Hemostasis Thrombosis

Enfenamic acid is a fenamate NSAID distinguished by its phenethylamine side chain, which confers unique pharmacology not shared by mefenamic or flufenamic acid. Key differentiators: (1) inhibits platelet aggregation without disturbing coagulation factors; (2) induces diuresis and natriuresis—effects absent in other fenamates; (3) inhibits hepatic gluconeogenesis at 0.25–3.0 mM (targets PC, PEPCK, FDPase); (4) reduces wound breaking-strength, fully reversible by zinc-salt formulation. Generic substitution is scientifically invalid—only enfenamic acid delivers this specific off-target profile. Procure verified purity for reproducible results.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 23049-93-6
Cat. No. B1671287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnfenamic Acid
CAS23049-93-6
Synonymsenfenamic acid
N-phenylethylanthranilic acid
RH-8
Tromaril
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H15NO2/c17-15(18)13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,17,18)
InChIKeyHLNLBEFKHHCAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enfenamic Acid (CAS 23049-93-6): A Differentiated Fenamate NSAID for Research & Development


Enfenamic acid (CAS 23049-93-6) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, which are derivatives of anthranilic acid [1]. Its core molecular structure consists of a benzoic acid moiety with a phenethylamine substitution [2]. While sharing the same anthranilic acid backbone as other fenamates like mefenamic acid and flufenamic acid, enfenamic acid is distinguished by a unique pharmacological profile that extends beyond COX inhibition, including notable effects on platelet aggregation and renal electrolyte handling, which are not uniformly observed across the fenamate class [3][4].

Why Enfenamic Acid (CAS 23049-93-6) Cannot Be Interchanged with Mefenamic Acid or Other Fenamates


Generic substitution among fenamate NSAIDs is scientifically invalid due to the distinct structural variations that drive divergent pharmacological and toxicological profiles [1]. While all fenamates inhibit cyclooxygenase (COX) enzymes, enfenamic acid possesses a unique phenethylamine side chain that differentiates it from the dimethylphenyl group of mefenamic acid or the trifluoromethylphenyl group of flufenamic acid [2]. This structural nuance results in enfenamic acid's specific activities, such as a documented anti-platelet aggregation effect without disturbing other coagulation factors and the ability to induce diuresis and natriuresis, which are not class-wide properties and highlight the potential for unique off-target interactions [3]. Therefore, selecting enfenamic acid for a study based on its specific biochemical or physiological effects cannot be achieved by using a different fenamate.

Quantitative Differentiation Guide for Enfenamic Acid (CAS 23049-93-6) Versus Analogs


Anti-Platelet Aggregation: A Differentiated Profile from Indomethacin and Other NSAIDs

Enfenamic acid is documented as an inhibitor of platelet aggregation [1][2]. Crucially, this anti-platelet effect is reported to occur without disturbing other blood coagulation factors, a profile that distinguishes it from other NSAIDs like indomethacin, which do not share this specific hematological signature [3].

Platelet aggregation Hemostasis Thrombosis

Hepatic Gluconeogenesis Inhibition Potency in Primary Murine Hepatocytes

In a study on Swiss albino mice, incubation of liver cells with 1.0 mM enfenamic acid inhibited the output of glucose [1]. Further in vitro addition of enfenamic acid across a concentration range of 0.25 to 3.0 mM to liver tissue extracts inhibited the activities of key gluconeogenic enzymes, including pyruvate carboxylase (PC), phosphoenolpyruvate carboxykinase (PEPCK), and fructose 1,6-diphosphatase (FDPase) [1].

Gluconeogenesis Metabolism Hepatology

Effect on Wound Healing Biomechanics: A Quantitative Metric for Tissue Repair Models

In a rodent model of incision wounds, treatment with enfenamic acid resulted in a significant decrease in wound breaking-strength [1]. This biomechanical impairment was completely reversed when animals were treated with an enfenamic acid-zinc salt complex, demonstrating a specific and reversible pharmacological effect on tissue repair processes [1].

Wound healing Tissue regeneration Pharmacology

Recommended Application Scenarios for Enfenamic Acid (CAS 23049-93-6) Based on Verified Evidence


Investigating the Link Between Inflammation and Hemostasis

Use enfenamic acid as a pharmacological tool to dissect the intersection of inflammatory pathways and platelet function. Its documented anti-platelet aggregation activity, which is reported to occur without affecting other coagulation parameters, makes it a specific probe for this type of crosstalk, differentiating it from other NSAIDs that may have broader or different hemostatic effects [1].

Screening for Modulators of NSAID-Induced Gastrointestinal or Metabolic Side Effects

Employ enfenamic acid in in vitro hepatic models to study drug-induced inhibition of gluconeogenesis. The established activity at concentrations of 0.25–3.0 mM against key enzymes (PC, PEPCK, FDPase) provides a defined, quantitative phenotype for screening potential protective or reversal agents against this specific metabolic effect [2].

Mechanistic Studies in Tissue Repair and Wound Healing

Utilize the well-characterized effect of enfenamic acid on reducing incision wound breaking-strength in rodent models as a negative control or baseline impairment. The complete reversal of this effect by an enfenamic acid-zinc salt provides a robust comparative model for evaluating the efficacy of new therapeutic entities or formulations designed to mitigate NSAID-related delays in tissue repair [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enfenamic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.